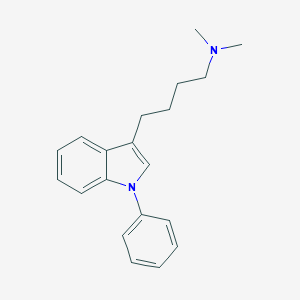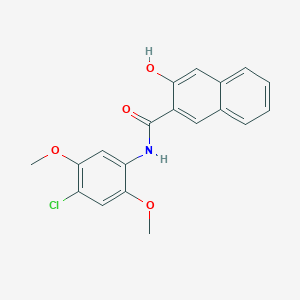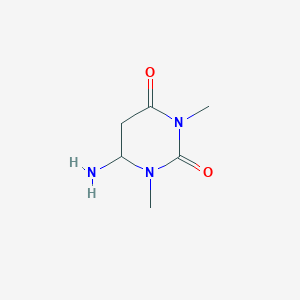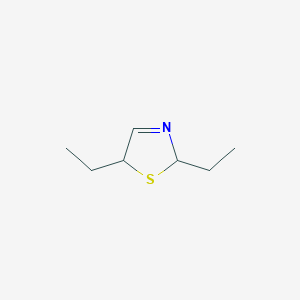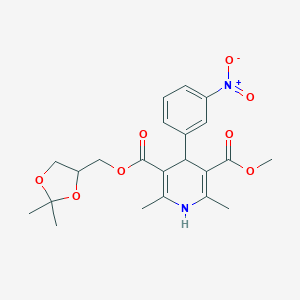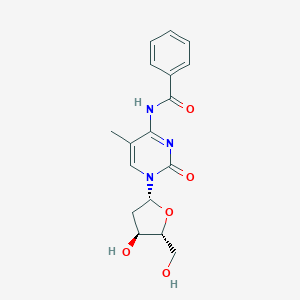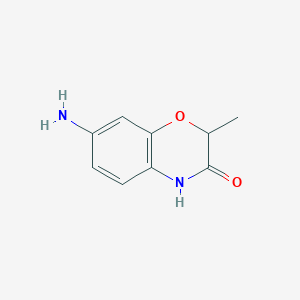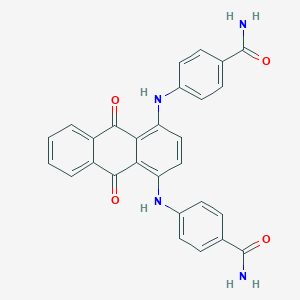
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone is a synthetic compound that belongs to the class of anthraquinone derivatives. It is also known by the name of DRAQ5 and is extensively used in scientific research applications due to its unique properties. This compound has gained significant attention in the field of biomedical research due to its ability to bind to DNA and act as a fluorescent probe.
Aplicaciones Científicas De Investigación
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone is extensively used in scientific research applications due to its unique fluorescent properties. It is used as a fluorescent probe to label DNA in live cells and tissues. This compound is also used in flow cytometry, confocal microscopy, and fluorescence microscopy to study the dynamics of DNA in real-time. It is also used in high-throughput screening assays to identify potential drug candidates that target DNA.
Mecanismo De Acción
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone binds to the minor groove of DNA and intercalates between the base pairs. This results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy. The binding of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone to DNA also affects the conformation and stability of the DNA molecule.
Efectos Bioquímicos Y Fisiológicos
The binding of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone to DNA can affect the transcription and replication of DNA. It can also induce DNA damage and apoptosis in cells. However, this compound is not toxic to cells at low concentrations and can be used as a non-invasive tool to study the dynamics of DNA in live cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone in lab experiments include its high binding affinity to DNA, its ability to label DNA in live cells and tissues, and its non-toxicity at low concentrations. However, this compound has some limitations, such as its poor solubility in water, its tendency to aggregate in solution, and its sensitivity to light.
Direcciones Futuras
There are several future directions for the use of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone in scientific research. One potential application is in the development of new drugs that target DNA. This compound can be used in high-throughput screening assays to identify potential drug candidates that bind to DNA. Another potential application is in the study of epigenetics, where this compound can be used to label specific regions of DNA that are involved in gene regulation. Additionally, this compound can be used in the development of new imaging techniques for the detection of DNA in live cells and tissues.
Métodos De Síntesis
The synthesis of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone involves the reaction of 9,10-anthraquinone with aniline and urea in the presence of a catalyst. The reaction proceeds via a condensation reaction between the amine and carbonyl groups of the reactants. The final product is obtained after purification using chromatography techniques.
Propiedades
Número CAS |
110927-96-3 |
|---|---|
Nombre del producto |
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone |
Fórmula molecular |
C28H20N4O4 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
4-[[4-(4-carbamoylanilino)-9,10-dioxoanthracen-1-yl]amino]benzamide |
InChI |
InChI=1S/C28H20N4O4/c29-27(35)15-5-9-17(10-6-15)31-21-13-14-22(32-18-11-7-16(8-12-18)28(30)36)24-23(21)25(33)19-3-1-2-4-20(19)26(24)34/h1-14,31-32H,(H2,29,35)(H2,30,36) |
Clave InChI |
GUSFDLABRTZGAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)C(=O)N)NC5=CC=C(C=C5)C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)C(=O)N)NC5=CC=C(C=C5)C(=O)N |
Sinónimos |
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



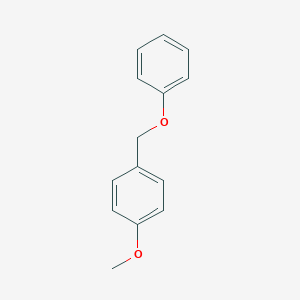
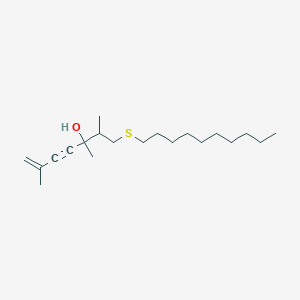
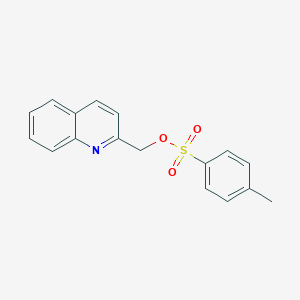
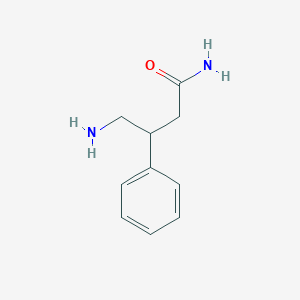
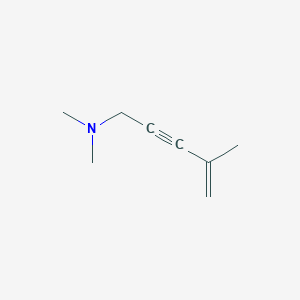
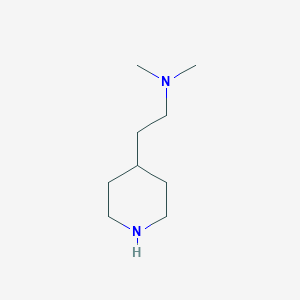
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)
